molecular formula C15H22N2O3 B3234336 [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester CAS No. 1353972-69-6

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B3234336
CAS No.: 1353972-69-6
M. Wt: 278.35 g/mol
InChI Key: QDJUYSXULYHLRU-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a hydroxyethyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

    Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate with phosgene or a suitable carbamoyl chloride.

    Esterification: The final step involves the esterification of the carbamate intermediate with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl ester moiety can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of the corresponding alcohol and carbamic acid.

Scientific Research Applications

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding, while the carbamate and ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

benzyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c18-9-8-17-7-6-14(11-17)10-16-15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJUYSXULYHLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)OCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133232
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353972-69-6
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353972-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-hydroxyethyl)-3-pyrrolidinyl]methyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Reactant of Route 6
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester

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